[4-[C-(4-chlorophenyl)-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] methanesulfonate
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Overview
Description
[4-[C-(4-chlorophenyl)-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] methanesulfonate: is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[C-(4-chlorophenyl)-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] methanesulfonate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include chlorinated aromatic compounds, cyclobutyl derivatives, and sulfonating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
[4-[C-(4-chlorophenyl)-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides; polar solvents, controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
[4-[C-(4-chlorophenyl)-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] methanesulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the development of new compounds and materials.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving abnormal cell growth or microbial infections.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals, contributing to advancements in these sectors.
Mechanism of Action
The mechanism of action of [4-[C-(4-chlorophenyl)-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor signaling by acting as an agonist or antagonist. These interactions can lead to various biological outcomes, such as cell death, inhibition of microbial growth, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- **[4-chlorophenyl]-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] methanesulfonate
- **[4-chlorophenyl]-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] sulfate
- **[4-chlorophenyl]-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] phosphate
Uniqueness
Compared to similar compounds, [4-[C-(4-chlorophenyl)-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] methanesulfonate exhibits unique structural features that may enhance its stability, reactivity, and biological activity. These properties make it a valuable compound for various applications, distinguishing it from other related compounds.
Properties
Molecular Formula |
C26H25ClN2O3S |
---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
[4-[C-(4-chlorophenyl)-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C26H25ClN2O3S/c1-19(26(17-6-18-26)22-7-4-3-5-8-22)28-29-25(20-9-13-23(27)14-10-20)21-11-15-24(16-12-21)32-33(2,30)31/h3-5,7-16H,6,17-18H2,1-2H3 |
InChI Key |
RYBPUFWJNKZHFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN=C(C1=CC=C(C=C1)OS(=O)(=O)C)C2=CC=C(C=C2)Cl)C3(CCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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